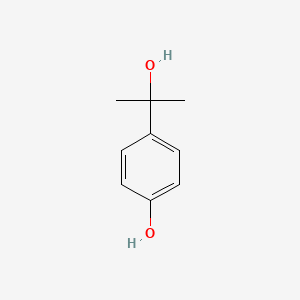

4-(2-Hydroxypropan-2-yl)phenol

Description

Contextual Significance as a Chemical Intermediate and Environmental Metabolite

The significance of 4-(2-Hydroxypropan-2-yl)phenol stems from its dual identity. In the realm of chemical synthesis, it serves as a valuable intermediate. biosynth.com It is utilized in the production of polymers, where it can act as a stabilizer for materials like polystyrene and polypropylene (B1209903). biosynth.com Its structure allows for further chemical modifications, making it a precursor in the synthesis of more complex molecules. smolecule.com

From an environmental perspective, this compound is primarily recognized as a key metabolite in the biodegradation of Bisphenol A (BPA). asm.orgethz.chnih.gov BPA, a high-production-volume chemical used in the manufacturing of polycarbonate plastics and epoxy resins, is a known endocrine-disrupting compound, raising public health concerns. asm.orgscielo.br The microbial degradation of BPA often proceeds through a pathway that generates this compound. asm.orgethz.chnih.gov Specifically, certain bacteria, such as Sphingomonas sp. strain TTNP3, can break the carbon-carbon bond in BPA through a process called ipso substitution, leading to the formation of hydroquinone (B1673460) and this compound. asm.orgnih.govresearchgate.net This metabolic fate is crucial for understanding the environmental persistence and transformation of BPA.

Overview of Key Research Domains Pertaining to this compound

Academic research concerning this compound is concentrated in several key domains:

Environmental Science and Microbiology: A significant portion of research focuses on the role of this compound in the biodegradation of BPA. asm.orgethz.chnih.gov Studies investigate the specific microorganisms, such as Sphingomonas species and Ralstonia eutropha, and the enzymatic pathways involved in its formation and subsequent degradation. asm.orgresearchgate.net This research is vital for developing bioremediation strategies for BPA-contaminated environments. The degradation of BPA and the formation of its metabolites, including this compound, have been observed in various bacterial strains. ethz.chresearchgate.net

Organic and Medicinal Chemistry: In the field of chemical synthesis, research explores the use of this compound as a building block for more complex molecules. smolecule.com Its functional groups—a hydroxyl group on the aromatic ring and a tertiary alcohol on the side chain—provide reactive sites for various chemical transformations. smolecule.com

Polymer Chemistry: The application of this compound as a stabilizer in polymer production is another area of investigation. biosynth.com Research in this domain aims to understand its mechanism of action in preventing polymer degradation and to develop more effective and efficient stabilization processes. biosynth.com

The table below summarizes the key research domains and the specific focus of studies related to this compound.

| Research Domain | Focus of Study | Key Findings |

| Environmental Science and Microbiology | Biodegradation of Bisphenol A (BPA) | This compound is a major metabolite of BPA degradation by microorganisms like Sphingomonas sp. asm.orgnih.gov |

| Bioremediation | Understanding the metabolic pathway of BPA, including the formation of this compound, is crucial for developing strategies to clean up contaminated sites. | |

| Organic and Medicinal Chemistry | Chemical Synthesis | The compound serves as a precursor for synthesizing more complex molecules due to its reactive hydroxyl groups. smolecule.com |

| Polymer Chemistry | Polymer Stabilization | It is used as a stabilizer for polymers such as polystyrene and polypropylene. biosynth.com |

Below are the chemical properties of this compound.

| Property | Value |

| CAS Number | 2948-47-2 biosynth.comnih.gov |

| Molecular Formula | C₉H₁₂O₂ biosynth.comlookchem.com |

| Molecular Weight | 152.19 g/mol biosynth.comlookchem.com |

| Melting Point | 105-107 °C sigmaaldrich.com |

| IUPAC Name | This compound nih.gov |

| SMILES | CC(C)(C1=CC=C(C=C1)O)O nih.gov |

| InChI Key | PMZXHWXCHFTBFZ-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZXHWXCHFTBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021805 | |

| Record name | 4-(2-Hydroxypropan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2948-47-2 | |

| Record name | 4-(2-Hydroxypropan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxypropan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Formation and Degradation Pathways of 4 2 Hydroxypropan 2 Yl Phenol

Environmental and Biological Transformation from Bisphenol A (BPA)

The transformation of Bisphenol A in the environment can occur through various biological and chemical processes, leading to the formation of 4-(2-hydroxypropan-2-yl)phenol. These processes are central to the natural attenuation and engineered treatment of BPA-contaminated sites.

Certain microorganisms have evolved enzymatic machinery capable of degrading BPA. A notable example is Sphingomonas sp. strain TTNP3, which utilizes a specific pathway to break down this compound. asm.orgresearchgate.net The degradation process initiated by this bacterium involves an unusual rearrangement of stable carbon-carbon bonds. asm.org The initial step is the introduction of a molecular oxygen atom by a monooxygenase enzyme. researchgate.net This enzymatic action, which requires the presence of NADPH and FAD as cofactors, results in the formation of a quinol intermediate. asm.orgresearchgate.net Subsequent rearomatization of this intermediate leads to the cleavage of the C-C bond between the semiquinol and the isopropylphenol moieties. asm.orgresearchgate.net This cleavage yields two main products: hydroquinone (B1673460) and a carbocationic isopropylphenol. asm.orgresearchgate.net The latter then reacts with water to form this compound. asm.orgresearchgate.net

The table below summarizes the key steps and components involved in the microbial degradation of BPA by Sphingomonas sp. strain TTNP3.

| Step | Process | Key Enzymes/Cofactors | Intermediate Products | Final Product (in this pathway) |

| 1 | Ipso-hydroxylation | Monooxygenase, NADPH, FAD | Quinol intermediate | - |

| 2 | C-C Bond Cleavage | - | Hydroquinone, Carbocationic isopropylphenol | - |

| 3 | Solvolysis | Water | - | This compound |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). In the context of BPA degradation, AOPs can lead to the formation of various intermediates, including this compound.

One such AOP is the Fe₃O₄/persulfate (PS) system, which generates powerful sulfate (B86663) (SO₄·⁻) and hydroxyl (·OH) radicals. plu.mxscielo.brscielo.br These radicals attack the BPA molecule, leading to its degradation. While the primary degradation products identified in these systems are often phenols, benzoquinones, and benzoic acid, the radical-mediated attack can theoretically lead to the cleavage of the BPA structure and subsequent formation of this compound. plu.mxscielo.br The degradation efficiency of this system is influenced by factors such as the concentration of Fe₃O₄, persulfate, BPA, pH, and temperature. scielo.brmdpi.com Under optimal conditions, a significant removal rate of BPA can be achieved. scielo.br

Laccase, an oxidoreductase enzyme, is also used in the degradation of BPA. researchgate.netcsic.es The laccase-catalyzed oxidation of BPA typically leads to polymerization of the parent compound. researchgate.net While the direct formation of this compound is not the primary reported outcome of laccase treatment, the oxidative environment created could contribute to complex reaction pathways. The efficiency of laccase can be enhanced by the presence of additives like polyethylene (B3416737) glycol (PEG). researchgate.net

The following table outlines the components and primary reactive species in selected AOPs for BPA degradation.

| AOP System | Catalyst/Activator | Primary Oxidative Species | Common BPA Degradation Products |

| Fe₃O₄/Persulfate (PS) | Fe₃O₄ | Sulfate radicals (SO₄·⁻), Hydroxyl radicals (·OH) | Phenols, Benzoquinones, Benzoic Acid |

| Laccase Oxidation | Laccase Enzyme | - | Polymerization products |

| Fenton Process | Fe²⁺, H₂O₂ | Hydroxyl radicals (·OH) | p-diphenol, phenol (B47542), isopropyl phenol |

Mechanistic Investigations of this compound Formation

The formation of this compound from BPA is a result of specific chemical and biochemical reactions that have been elucidated through mechanistic studies. These investigations provide a detailed understanding of the molecular transformations that occur.

The formation of this compound from BPA in microbial systems like Sphingomonas sp. strain TTNP3 is initiated by an ipso-hydroxylation reaction. asm.orgresearchgate.net This involves the enzymatic addition of a hydroxyl group to the C-4 position of one of the phenolic rings of BPA, the same carbon atom that is bonded to the isopropyl group. asm.org This leads to the formation of an unstable quinol intermediate. researchgate.net The subsequent rearomatization of this quinol intermediate drives the cleavage of the carbon-carbon bond between the phenolic ring and the isopropyl group. asm.orgresearchgate.net This C-C bond cleavage is a critical step, resulting in the release of hydroquinone and a carbocationic intermediate. asm.org

Following the C-C bond cleavage, a carbocationic intermediate, specifically a 2-(4-hydroxyphenyl)-isopropyl cation, is formed. asm.orgethz.ch This highly reactive species is then subject to reaction with water in the aqueous environment. asm.orgresearchgate.net The nucleophilic attack of a water molecule on the carbocation leads to the formation of this compound. asm.orgresearchgate.net This solvolysis step effectively neutralizes the reactive intermediate, resulting in the stable final product of this particular degradation pathway. asm.org

The biotransformation of BPA into this compound is highly dependent on the presence of specific oxidative species and co-factors. In the case of Sphingomonas sp. strain TTNP3, the initial ipso-hydroxylation is catalyzed by a monooxygenase. researchgate.net This enzyme requires the presence of molecular oxygen and the cofactors NADPH and FAD to function. researchgate.net These cofactors act as electron donors, enabling the activation of oxygen for its incorporation into the BPA molecule.

In AOPs, the nature of the oxidative species dictates the degradation pathway. The highly reactive and non-selective hydroxyl and sulfate radicals generated in systems like the Fe₃O₄/PS process can attack the BPA molecule at various positions, leading to a range of degradation products. plu.mxscielo.brscielo.br The efficiency and product distribution of these radical-mediated pathways are influenced by the reaction conditions, including pH and the concentration of the radical precursors. mdpi.com

Subsequent Degradation Products and Transformation Pathways of this compound

One of the principal transformation pathways for this compound involves the elimination of a water molecule from its side chain, a process known as dehydration. This reaction results in the formation of 4-isopropenylphenol (B43103), also known as 4-(prop-1-en-2-yl)phenol.

This dehydration step has been identified as a key part of the metabolic pathway of BPA in certain microorganisms. For instance, in the degradation of BPA by Sphingomonas sp. strain TTNP3, this compound is formed as an intermediate and subsequently converted to 4-isopropenylphenol. researchgate.net This transformation is a critical juncture in the breakdown of the parent compound, leading to a less substituted phenolic molecule.

The table below summarizes the key aspects of this transformation:

| Precursor Compound | Transformation Process | Resulting Product | Organisms/Conditions |

| This compound | Dehydration (elimination of water) | 4-isopropenylphenol | Sphingomonas sp. strain TTNP3 |

This interactive table provides a summary of the dehydration of this compound.

The formation of 4-isopropenylphenol represents a significant alteration in the chemical structure, introducing a double bond that can be susceptible to further enzymatic attack and oxidation.

Following the initial transformations, the degradation pathway can proceed through further oxidation of the side chain, leading to the formation of various acidic metabolites. While the direct enzymatic conversion of this compound to these acids is not extensively detailed in the literature, their presence in the broader BPA degradation pathways, where this compound is an intermediate, suggests their formation from related precursors like 4-isopropenylphenol or through alternative oxidative routes.

Formation of 4-hydroxybenzoic acid:

Several studies have identified 4-hydroxybenzoic acid as a metabolite in the degradation of BPA by various microorganisms. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov It is a common end-product of the breakdown of the aromatic ring structure of BPA and its intermediates. The pathway likely involves the oxidative cleavage of the side chain of intermediates derived from this compound. For example, the oxidation of 4-isopropenylphenol could potentially lead to the formation of 4-hydroxyacetophenone, which is then further oxidized to 4-hydroxybenzoic acid. This is a recognized route in the metabolism of various phenolic compounds.

Formation of p-hydroxyphenylpropionic acid:

The formation of p-hydroxyphenylpropionic acid from this compound is a plausible but less directly documented pathway. It is hypothesized to occur through the side-chain oxidation of a related intermediate, 4-isopropylphenol (B134273). In some microbial systems, 4-isopropylphenol can undergo oxidation of its isopropyl side chain to form a propionic acid derivative. While not directly demonstrated from this compound, this represents a known biochemical transformation for structurally similar compounds.

The following table outlines the potential further oxidation products and their proposed formation pathways:

| Precursor Compound | Transformation Process | Resulting Product | Proposed Mechanism/Context |

| 4-isopropenylphenol | Side-chain oxidation | 4-hydroxybenzoic acid | Part of the broader BPA degradation pathway, likely proceeding through intermediates like 4-hydroxyacetophenone. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov |

| 4-isopropylphenol (derived from 4-isopropenylphenol) | Side-chain oxidation | p-hydroxyphenylpropionic acid | Proposed pathway based on known microbial metabolism of alkylphenols. |

This interactive table summarizes the proposed pathways for the formation of further oxidation products.

Synthetic Methodologies for 4 2 Hydroxypropan 2 Yl Phenol and Its Analogs

Chemical Synthesis Routes for 4-(2-Hydroxypropan-2-yl)phenol

The synthesis of the parent compound, this compound, can be achieved through various chemical strategies, including the cleavage of larger precursor molecules and direct, scalable laboratory methods.

General Hydrolysis and Cleavage Methods from Precursors

One method to obtain phenol (B47542) derivatives involves the cleavage of more complex molecules. A relevant example is the decomposition of 4,4'-di(2-hydroxy-2-propyl)biphenyl. This process, while yielding 4,4'-dihydroxybiphenyl (B160632) rather than the title compound, demonstrates the chemical cleavage of the 2-hydroxypropan-2-yl group from an aromatic system. google.com

The reaction is conducted by treating 4,4'-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid or perchloric acid, within a solvent like acetonitrile. google.com The process is efficient and minimizes the formation of by-products, making purification of the resulting dihydroxybiphenyl straightforward. google.com The reaction temperature is typically maintained between 20°C and the boiling point of the solvent. This cleavage reaction highlights a strategy for breaking down larger molecules containing the 2-hydroxypropyl-phenyl moiety to generate valuable phenolic compounds.

| Precursor | Reagents | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4,4'-di(2-hydroxy-2-propyl)biphenyl | Hydrogen Peroxide (H₂O₂) | Inorganic Acid (e.g., H₂SO₄) | Acetonitrile | 4,4'-dihydroxybiphenyl | google.com |

Scalable Laboratory Synthesis Approaches

A primary and scalable method for synthesizing this compound is the acid-catalyzed alkylation of phenol, a classic example of a Friedel-Crafts reaction. wikipedia.org This industrial process, commonly known as the cumene (B47948) process for producing phenol and acetone (B3395972), can be adapted for laboratory-scale synthesis. metrohm.comgoogle.com

In this approach, phenol is reacted directly with acetone in the presence of a strong acid catalyst. metrohm.com Suitable catalysts include sulfuric acid or cation-exchange resins like Amberlyst-15. researchgate.net The reaction involves the electrophilic attack of the protonated acetone (a carbocation equivalent) on the electron-rich phenol ring. The para-position is favored due to steric hindrance at the ortho-positions, leading to this compound as the major product. The reaction is typically performed at temperatures ranging from 70 to 90°C. googleapis.com

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Phenol | Acetone | Acid (e.g., H₂SO₄, Amberlyst-15) | Friedel-Crafts Alkylation | This compound | wikipedia.orgresearchgate.net |

Derivatization and Synthesis of Advanced Analogs

The 4-(2-hydroxypropan-2-yl)phenyl moiety serves as a building block for a variety of more complex molecules with applications in medicinal chemistry and materials science.

Synthesis of Substituted Phenol Derivatives (e.g., 4-hydroxy-4'-(2-hydroxypropan-2-yl)biphenyl)

The synthesis of unsymmetrical biphenyl (B1667301) compounds such as 4-hydroxy-4'-(2-hydroxypropan-2-yl)biphenyl can be effectively achieved using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. gre.ac.ukorgsyn.org This method is highly versatile for creating carbon-carbon bonds between aromatic rings. researchgate.net

A plausible synthetic route involves the coupling of two key intermediates: an arylboronic acid (or its ester equivalent) and an aryl halide. For the target molecule, the synthesis could proceed as follows:

Preparation of 4-(2-hydroxypropan-2-yl)bromobenzene: Bromobenzene undergoes a Friedel-Crafts alkylation with acetone using a Lewis acid catalyst like aluminum chloride to introduce the 2-hydroxypropan-2-yl group at the para-position.

Preparation of 4-(benzyloxy)phenylboronic acid: The hydroxyl group of 4-hydroxyphenylboronic acid is protected, for example, as a benzyl (B1604629) ether, to prevent unwanted side reactions during the coupling step.

Suzuki-Miyaura Coupling: The two fragments, 4-(2-hydroxypropan-2-yl)bromobenzene and 4-(benzyloxy)phenylboronic acid, are coupled using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base (e.g., cesium carbonate or potassium fluoride) in a suitable solvent system like dioxane/water. researchgate.netgoogle.combeilstein-journals.org

Deprotection: The final step involves the removal of the benzyl protecting group via catalytic hydrogenation to yield the desired product, 4-hydroxy-4'-(2-hydroxypropan-2-yl)biphenyl.

| Step | Reactants | Reagents/Catalyst | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 1 | Bromobenzene, Acetone | AlCl₃ | 4-(2-hydroxypropan-2-yl)bromobenzene | Friedel-Crafts Alkylation | wikipedia.org |

| 2 | 4-(2-hydroxypropan-2-yl)bromobenzene, 4-(benzyloxy)phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) | 4-(Benzyloxy)-4'-(2-hydroxypropan-2-yl)biphenyl | Suzuki-Miyaura Coupling | gre.ac.ukresearchgate.net |

| 3 | 4-(Benzyloxy)-4'-(2-hydroxypropan-2-yl)biphenyl | H₂, Pd/C | 4-hydroxy-4'-(2-hydroxypropan-2-yl)biphenyl | Hydrogenolysis (Deprotection) |

Preparation of Imidazole-Carboxylate Derivatives (e.g., ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate as Olmesartan (B1677269) intermediate)

The compound ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a crucial intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist. Its synthesis is a multi-step process that culminates in a Grignard reaction.

A common synthetic pathway starts with diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. This precursor is treated with a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), in a solvent like tetrahydrofuran (B95107) (THF). The Grignard reagent selectively attacks one of the ester groups, which, after an aqueous workup with a quenching agent like ammonium (B1175870) chloride, yields the tertiary alcohol functionality. This reaction provides the target intermediate in high yield (85-90%).

Synthesis of Boron-Dipyrromethene (BODIPY)-Conjugated 4-(2-Hydroxypropan-2-yl)phenyl Derivatives

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes known for their excellent photophysical properties. colab.ws These dyes can be functionalized with various substituents to tune their characteristics. A BODIPY derivative incorporating the 4-(2-hydroxypropan-2-yl)phenyl group can be synthesized through a standard, multi-step, one-pot procedure. beilstein-journals.org

The synthesis begins with the acid-catalyzed condensation of an appropriate aldehyde, in this case, 4-(2-hydroxypropan-2-yl)benzaldehyde, with two equivalents of a pyrrole (B145914) derivative, such as 2,4-dimethylpyrrole. beilstein-journals.orgresearchgate.net Trifluoroacetic acid (TFA) is commonly used as the catalyst for this step. beilstein-journals.org The resulting dipyrromethane intermediate is then oxidized in situ using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil to form the dipyrromethene. researchgate.net The final step involves complexation with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base, typically triethylamine (B128534) (Et₃N), to form the stable BODIPY core. beilstein-journals.org This method allows for the direct incorporation of the 4-(2-hydroxypropan-2-yl)phenyl moiety at the meso-position of the BODIPY dye.

| Step | Reactants | Reagents/Catalyst | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 1 (Condensation) | 4-(2-hydroxypropan-2-yl)benzaldehyde, 2,4-Dimethylpyrrole | Trifluoroacetic acid (TFA) | Dipyrromethane intermediate | Acid-catalyzed condensation | beilstein-journals.org |

| 2 (Oxidation) | Dipyrromethane intermediate | DDQ or p-Chloranil | Dipyrromethene | Oxidation | beilstein-journals.orgresearchgate.net |

| 3 (Complexation) | Dipyrromethene | BF₃·OEt₂, Triethylamine (Et₃N) | BODIPY-conjugated derivative | Boron complexation | beilstein-journals.org |

Synthesis of Substituted Acetophenone Derivatives (e.g., 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone)

1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone is an organic compound featuring a ketone functional group and a substituted phenyl ring. cymitquimica.com The presence of a tertiary alcohol, the hydroxypropan-2-yl group, influences its reactivity and potential applications in various chemical syntheses. cymitquimica.com This compound is considered a useful research chemical and may have applications in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

Chemo-Enzymatic Synthesis of Related Enantiopure Intermediates (e.g., from 4-(2-hydroxyethyl)phenol for Betaxolol)

The chemo-enzymatic synthesis of the (S)-enantiomer of Betaxolol, a selective β1-receptor antagonist, has been achieved with a high enantiomeric excess (99% ee) starting from the commercially available precursor 4-(2-hydroxyethyl)phenol. ntnu.nomdpi.comresearchgate.net One reported synthesis involves a multi-step process that includes a key kinetic resolution step. mdpi.com

A synthetic route towards (S)-betaxolol that has been explored involves the addition of epichlorohydrin (B41342) to 4-(2-(cyclopropylmethoxy)ethyl)phenol. ntnu.no This is followed by a kinetic resolution catalyzed by Candida antarctica lipase (B570770) B (CALB), a methodology that has shown promising results with high enantiomeric excess for other β-blockers. ntnu.no

Below is a table summarizing different chemo-enzymatic approaches for the synthesis of (S)-Betaxolol and related compounds.

Catalytic Strategies in the Synthesis of this compound and its Derivatives

Acid-Catalyzed Approaches

While specific examples of acid-catalyzed synthesis for this compound were not detailed in the provided search results, a related catalyst-free decarboxylation of trans-4-hydroxycinnamic acids to produce 4-vinylphenols has been reported. nih.gov This reaction proceeds efficiently at elevated temperatures without the need for a catalyst or polymerization inhibitor, tolerating both electron-donating and electron-withdrawing groups on the starting material. nih.gov

Transition Metal Catalysis in C-P Bond Formation for Related Compounds

Transition metal-catalyzed C-P bond formation is a significant and atom-economical method for synthesizing various organophosphorus compounds. researchgate.net This approach has gained attention as an efficient route for creating C-P bonds, though it presents challenges due to the high bond energy of the C-P bond and the strong coordinating ability of the phosphorus atom. researchgate.net

Various transition metals, including palladium, copper, nickel, and rhodium, have been utilized in cross-coupling reactions to form C-P bonds. researchgate.net These methods are instrumental in the synthesis of phosphorus-containing heterocycles, which have potential applications in medicine and as catalysts. nih.gov The reactions typically proceed through direct C-H bond activation or by using pre-functionalized heterocycles with phosphorus compounds containing a P-H bond. nih.gov

The development of these catalytic systems aims to provide efficient and environmentally friendly alternatives to traditional methods for producing organophosphorus compounds. researchgate.netresearchgate.net

Biocatalytic Methods in Stereoselective Synthesis of Analogues (e.g., use of hydrolases, alcohol dehydrogenases, hydroxynitrile lyases)

Biocatalytic methods are increasingly employed for the stereoselective synthesis of chiral compounds. Hydroxynitrile lyases (HNLs), in particular, are valuable biocatalysts for the enantioselective production of cyanohydrins, which are important building blocks for fine chemicals and pharmaceuticals. pnas.orgresearchgate.netrsc.org

HNLs catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones. ftb.com.hr These enzymes can be sourced from various plants, bacteria, and even arthropods. ftb.com.hrnih.gov Depending on the source, HNLs can produce either (R)- or (S)-enantiomers of the desired cyanohydrin. researchgate.net For instance, the HNL from the invasive millipede Chamberlinius hualienensis demonstrates high specific activity and enantioselectivity in the synthesis of (R)-mandelonitrile from benzaldehyde, achieving a 99% enantiomeric excess. pnas.org

The use of HNLs in organic synthesis has become a reliable tool, with a wide range of applicable reaction conditions. researchgate.netrsc.org In addition to cyanohydrin formation, HNLs can also catalyze the stereoselective addition of nitroalkanes to aldehydes, yielding nitro alcohols. nih.gov

Impurity Synthesis and Profiling Related to this compound

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at the detection, identification, and quantification of impurities in drug substances and products. scispace.comijbpas.com Impurities can arise from various sources, including the synthesis process, degradation of the drug substance, or residual starting materials and by-products. ijbpas.combiomedres.us

The presence of impurities, even in small amounts, can affect the safety and efficacy of a pharmaceutical product. scispace.comlgcstandards.com Therefore, regulatory guidelines require that impurities present above a certain threshold (typically 0.1%) be identified and quantified. scispace.com

The process of impurity profiling involves several steps. Initially, impurities are detected and isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). biomedres.uslgcstandards.com Subsequently, the structure of the impurity is elucidated using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. lgcstandards.com

To confirm the structure of an identified impurity, it is often necessary to synthesize the compound independently. scispace.comlgcstandards.com This synthesized impurity can then be used as a reference standard for analytical method validation and to study its toxicological effects. lgcstandards.com Understanding the formation mechanisms of impurities can also help in optimizing the synthetic process to minimize their presence in the final product. lgcstandards.com

Organic impurities that can arise during the manufacturing process or upon storage of this compound and its derivatives could include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. ijbpas.com Degradation can be caused by factors such as hydrolysis, oxidation, or photolysis. ijbpas.com

Identification and Synthesis of Impurities in Pharmaceutical Processes (e.g., Olmesartan Medoxomil impurities, Bisoprolol (B1195378) impurities)

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). semanticscholar.org Analogs of this compound serve as key intermediates in the synthesis of several drugs, and their synthetic routes can generate various impurities. Understanding the formation, identification, and synthesis of these impurities is essential for process optimization and regulatory compliance. semanticscholar.orgresearchgate.net

Olmesartan Medoxomil Impurities

Olmesartan medoxomil is an angiotensin II receptor antagonist used for treating hypertension. semanticscholar.org A key intermediate in its synthesis is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, an analog of the primary compound of interest. nih.gov The synthesis of this intermediate and its subsequent conversion to olmesartan can lead to the formation of several process-related impurities. nih.govresearchgate.net

During the N-alkylation of the imidazole (B134444) ethyl ester derivative (an analog of this compound), a number of impurities can form, leading to lower yields. nih.gov These impurities can arise from various side reactions, including ester hydrolysis. nih.gov For instance, the hydrolysis of the ester groups in both the starting material and the product can occur. nih.gov The synthesis and characterization of these impurities are vital as any impurity present at a level of 0.10% or higher relative to the API must be identified. semanticscholar.org

Detailed research findings have identified several specific impurities during the process development of olmesartan medoxomil. These are often synthesized for use as reference standards in analytical testing.

Table 1: Identified Impurities in the Synthesis of Olmesartan Medoxomil

| Impurity Name | Common Name/Type | Method of Formation/Observation |

|---|---|---|

| Olmesartan Acid | Hydrolysis Impurity | Formed by the hydrolysis of the medoxomil ester group of olmesartan medoxomil. semanticscholar.orgnih.gov |

| Isopropyl Olmesartan | Process-Related Impurity | Observed during process development. researchgate.net |

| Dimedoxomil Olmesartan | Process-Related Impurity | Observed during process development. researchgate.net |

| Dibiphenyl Olmesartan | Process-Related Impurity | Observed during process development. researchgate.net |

Bisoprolol Impurities

Bisoprolol is a selective beta-blocker used to treat cardiovascular conditions. ijper.orgresearchgate.net The synthesis of bisoprolol involves the intermediate 4-((2-isopropoxyethoxy)methyl)phenol (B23825), which is structurally related to this compound. googleapis.commdpi.com The synthesis of this intermediate and its conversion to bisoprolol can generate several impurities that require careful control. ijper.orgresearchgate.net

High temperatures during the synthesis of the 4-((2-isopropoxyethoxy)methyl)phenol intermediate can lead to a higher concentration of impurities. googleapis.com The synthesis of bisoprolol impurities is undertaken to support purification methods and ensure the quality of the final drug product. ijper.org These impurities can be formed through various reactions such as ring opening, esterification, and dimerization. ijper.org

Table 2: Identified Impurities in the Synthesis of Bisoprolol

| Impurity Name | Common Name/Type | Method of Formation/Observation |

|---|---|---|

| 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde | Aldehydic Impurity | An aldehydic impurity that can be removed by treatment with sodium borohydride. google.com |

| 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino) propan-2-ol) | Impurity C (Ph.Eur) | Generated during the synthesis and scale-up of Bisoprolol. researchgate.net |

| 3,3′-(((oxybis(methylene))bis(4,1-phenylene)) bis(oxy))bis(1-(isopropyl amino)propan-2-ol) | Impurity D (Ph.Eur) | Generated during the synthesis and scale-up of Bisoprolol. researchgate.net |

| (±) 2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol | Impurity F (Ph.Eur) | Generated during the synthesis and scale-up of Bisoprolol. researchgate.net |

Methodologies for Impurity Control and Characterization in Synthetic Routes

Effective control and characterization of impurities are fundamental to producing high-purity pharmaceuticals. wdh.ac.id This involves a combination of optimized synthetic processes and robust analytical techniques. scispace.com

Impurity Control Methodologies

The control of impurities begins with a thorough understanding of the synthetic route and potential side reactions. wdh.ac.id Several strategies are employed to minimize the formation of impurities during the synthesis of this compound analogs and their subsequent products.

Reaction Condition Optimization: Controlling reaction parameters is a primary method for impurity reduction. For example, in the synthesis of the bisoprolol intermediate 4-((2-isopropoxyethoxy)methyl)phenol, avoiding high temperatures is crucial to prevent the formation of byproducts. googleapis.com Similarly, in the final step of olmesartan medoxomil synthesis, deprotection using aqueous acetic acid is performed at a controlled temperature to manage impurity levels. nih.gov

Catalyst Selection: The choice of catalyst can significantly influence the impurity profile. The use of solid acid catalysts like silica (B1680970) sulfuric acid or Amberlite resin instead of mineral acids like sulfuric acid in the synthesis of bisoprolol intermediates can lead to fewer byproducts and improve yields. googleapis.commdpi.com These solid catalysts can often be filtered off and reused. mdpi.com

Purification Techniques: Post-reaction purification is essential for removing any formed impurities. Common methods include crystallization, distillation, and chromatography. googleapis.comgoogle.com For instance, crude olmesartan medoxomil is purified by crystallization from acetone and water to achieve high purity. google.com High vacuum distillation can be used to purify intermediates like 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane in the bisoprolol synthesis. google.com Column chromatography is also used, though it is sometimes considered tedious for commercial-scale production. ijper.orggoogleapis.com

Control of Starting Materials: The purity of the final product is highly dependent on the quality of the starting materials and intermediates. Selecting intermediates with low levels of specific impurities can prevent their carryover into the final API. google.com

Impurity Characterization Methodologies

The identification and quantification of impurities rely on a suite of advanced analytical techniques. researchgate.netscispace.com The structure of an impurity must be elucidated, especially for those present above the 0.1% threshold. scispace.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying impurities in pharmaceutical samples. researchgate.netresearchgate.net Thin-Layer Chromatography (TLC) is often used for monitoring the progress of reactions. ijper.org

Spectroscopic Techniques: A combination of spectroscopic methods is typically used for structural elucidation. ijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure of isolated impurities. ijper.orgresearchgate.net

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides molecular weight and fragmentation data, which are crucial for identifying unknown impurities. researchgate.netijper.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the impurity molecules. ijper.org

Table 3: Analytical Techniques for Impurity Characterization

| Technique | Application | References |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. | researchgate.net, researchgate.net |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and preliminary separation. | ijper.org |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of impurities. | ijper.org, researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and structural fragments. | ijper.org, researchgate.net |

By integrating these control and characterization methodologies, manufacturers can ensure that APIs meet the stringent purity requirements set by regulatory bodies like the International Council for Harmonisation (ICH). semanticscholar.org

Advanced Spectroscopic and Structural Characterization of 4 2 Hydroxypropan 2 Yl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of 4-(2-hydroxypropan-2-yl)phenol. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete assignment of proton and carbon signals and to establish connectivity within the molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignment

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the different types of protons and their chemical environments within the this compound molecule. The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl protons.

The chemical shifts for phenols are not always highly distinctive; however, the hydroxyl (-OH) proton signal is typically observed in the range of 4–7 ppm, while the aromatic protons resonate between 7–8 ppm. libretexts.org The specific chemical shifts can be influenced by factors such as solvent and concentration due to hydrogen bonding effects. nih.gov For instance, the ¹H NMR spectra of various phenols recorded in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO) show variations in the -OH chemical shifts. nih.gov The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the identity of the O-H proton signal, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum. libretexts.org

In the case of this compound, the aromatic protons on the benzene (B151609) ring typically appear as two distinct sets of doublets due to their ortho and meta positions relative to the hydroxyl and isopropyl groups. The protons on the two methyl groups of the isopropyl moiety are equivalent and thus appear as a single, sharp peak.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -OH) | ~6.8 | Doublet |

| Aromatic (meta to -OH) | ~7.2 | Doublet |

| Phenolic -OH | Variable (e.g., ~4.5-5.5) | Singlet |

| Tertiary -OH | Variable | Singlet |

| Methyl (-CH₃) | ~1.5 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number of different carbon environments.

The spectrum will show signals for the quaternary carbon of the isopropyl group, the methyl carbons, and the four distinct aromatic carbons. Due to the symmetry in the phenol (B47542) ring of a related compound, phenol itself, there are four distinct signals for the six carbon atoms. docbrown.info Similarly, in this compound, the carbon attached to the hydroxyl group (C1), the carbon attached to the isopropyl group (C4), and the two pairs of equivalent aromatic carbons (C2/C6 and C3/C5) will have different chemical shifts.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-OH) | ~155 |

| C2/C6 (Aromatic CH) | ~128 |

| C3/C5 (Aromatic CH) | ~115 |

| C4 (C-C(CH₃)₂OH) | ~140 |

| C-OH (isopropyl) | ~70 |

| CH₃ | ~30 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental structural information, complex molecules often exhibit overcrowded spectra. researchgate.net Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in resolving ambiguities and definitively assigning the structure of this compound. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between directly bonded protons and carbons (¹H-¹³C). An HSQC spectrum would link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC can show a correlation from the methyl protons to the quaternary carbon of the isopropyl group and the adjacent aromatic carbon (C4), providing conclusive evidence for the connectivity of the isopropyl group to the phenol ring. The application of ¹H-¹³C HMBC experiments can allow for the unequivocal assignment of hydroxyl proton signals in complex polyphenols. mdpi.com

These 2D NMR methods, used in concert, provide a comprehensive and unambiguous structural elucidation of this compound. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. oiv.int In the analysis of this compound, the gas chromatograph separates it from other components in a mixture before it enters the mass spectrometer. semanticscholar.org

The mass spectrometer then ionizes the molecule, typically using electron ionization (EI), causing it to fragment in a characteristic and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. For instance, in a study of the degradation of Bisphenol A, GC-MS was used to identify intermediate products, including this compound. semanticscholar.org The analysis was performed using a quartz capillary column with helium as the carrier gas, and the mass spectrometer operated in full scan mode in the m/z range of 45-280. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular mass of a compound with a high degree of accuracy, typically to within a few parts per million (ppm). measurlabs.comchromatographyonline.com This technique allows for the unambiguous determination of the elemental composition of a molecule. researchgate.netbioanalysis-zone.com

For this compound (C₉H₁₂O₂), the theoretical monoisotopic mass is 152.08373 Da. nih.gov HRMS can measure this mass with high precision, confirming the molecular formula and distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com This high accuracy is crucial for the definitive identification of unknown compounds and for confirming the identity of synthesized or isolated products. measurlabs.com The data from HRMS is often used in conjunction with other spectroscopic data to provide a complete and confident structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is distinguished by characteristic absorption bands corresponding to its key functional groups: the phenolic hydroxyl group, the tertiary alcoholic hydroxyl group, and the 1,4-disubstituted aromatic ring.

The most prominent feature in the IR spectrum of compounds containing hydroxyl groups is the O-H stretching vibration, which typically appears as a strong and broad band. libretexts.orgmsu.edu In this compound, the presence of two hydroxyl groups capable of forming intermolecular and intramolecular hydrogen bonds results in a very broad absorption band in the region of 3600 to 3200 cm⁻¹. libretexts.orgdocbrown.info The breadth of this band is a direct consequence of the various hydrogen-bonding environments within the sample. libretexts.orgdocbrown.info

The spectrum also displays strong C-O stretching vibrations. Phenols typically exhibit a C-O stretching band around 1260-1140 cm⁻¹, while tertiary alcohols show a C-O stretch in the 1200-1100 cm⁻¹ range. libretexts.orgdocbrown.info Therefore, for this compound, overlapping bands in this region are expected.

The presence of the aromatic ring gives rise to several characteristic absorptions. These include C=C stretching vibrations within the ring, which appear in the 1600-1440 cm⁻¹ region. docbrown.infomvpsvktcollege.ac.in The substitution pattern on the benzene ring also influences the spectrum. As a 1,4-disubstituted (para) compound, strong C-H out-of-plane bending vibrations are expected in the 850-800 cm⁻¹ range. Additional bands corresponding to C-H stretching of the aromatic ring appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups is observed just below 3000 cm⁻¹. mvpsvktcollege.ac.in

A detailed analysis of the vibrational modes can be further supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and help in the precise assignment of each absorption band observed in the experimental spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretching | Phenolic & Alcoholic -OH (H-bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretching | Aromatic C-H | 3100 - 3000 | Medium |

| C-H Stretching | Methyl (CH₃) | 3000 - 2850 | Medium |

| C=C Stretching | Aromatic Ring | 1600 - 1440 | Medium to Strong |

| C-O Stretching | Phenolic C-O & Tertiary Alcoholic C-O | 1260 - 1100 | Strong |

X-ray Diffraction Crystallography for Precise Solid-State Molecular Geometry

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state material. ucmerced.edu This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline phase. For this compound, an XRD analysis would elucidate the spatial relationship between the planar phenyl ring and the tetrahedral geometry of the 2-hydroxypropan-2-yl substituent.

Although a specific crystal structure determination for this compound is not widely published, the principles of crystallography allow for a detailed prediction of its structural features. The analysis would yield the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating crystal lattice), the crystal system (e.g., monoclinic, orthorhombic), and the space group symmetry. iucr.org

The crystallographic data would also reveal the planarity of the phenol ring and the dihedral angle between this ring and the substituent, which is influenced by steric and electronic effects. The precise bond lengths within the phenyl ring, the C-C and C-O bonds of the side chain, and the geometry around the tertiary carbon atom would be accurately determined, providing a complete and unambiguous structural characterization in the solid state.

Table 2: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements present within the crystal structure. |

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Determines the exact molecular geometry and conformation. |

| Torsion Angles | Defines the rotation around chemical bonds, revealing the molecule's shape. |

| Hydrogen Bond Geometry | Characterizes the network of intermolecular interactions that stabilize the crystal packing. |

| Crystal Packing | Shows how individual molecules are arranged in the crystal lattice. |

Computational Chemistry and Theoretical Studies on 4 2 Hydroxypropan 2 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been successfully applied to elucidate various properties of phenolic compounds.

Prediction of Spectroscopic Properties (e.g., IR vibration frequencies, NMR chemical shifts)

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. Theoretical calculations of infrared (IR) vibration frequencies and nuclear magnetic resonance (NMR) chemical shifts for phenolic compounds have been performed. psu.edu

For instance, in the study of phenols, ab initio DFT calculations (B3LYP/6311CCG(d,p)) have been used to confirm experimental findings regarding intramolecular hydrogen bonding, which influences the OH frequencies in IR spectra. psu.edu The theoretical investigation of 1H NMR chemical shifts in phenols has shown a correlation with hydrogen bonding and the electron density on the oxygen atom. psu.edu Computational programs can be used to calculate the 1H chemical shifts of various compounds, and these calculations are often compared with experimental data and other computational approaches like GIAO (Gauge-Independent Atomic Orbital). psu.edu

The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. epstem.net For example, in some studies, calculated vibrational frequencies are scaled by appropriate factors to better match experimental values. epstem.net

Table 2: Theoretical and Experimental Spectroscopic Data for Phenolic Compounds

| Spectroscopic Property | Computational Method | Key Findings | Reference |

| IR OH Frequencies | DFT (B3LYP/6311CCG(d,p)) | Confirmed the influence of intramolecular hydrogen bonding on OH frequencies. | psu.edu |

| 1H NMR Chemical Shifts | Ab initio calculations | Showed that OH shielding is linear with the H···O distance in hydrogen bonds. | psu.edu |

| Vibrational Frequencies | DFT (B3LYP/B3PW91) | Calculated values are often scaled to improve agreement with experimental data. | epstem.net |

This table provides examples of how computational methods are applied to predict spectroscopic properties of phenols in general, as specific data for 4-(2-Hydroxypropan-2-yl)phenol was not available in the search results.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in understanding the intricate details of chemical reactions, including identifying reactive sites and mapping out the energy landscape of reaction pathways.

Analysis of Frontier Electron Densities (FEDs) for Reactive Sites

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The analysis of frontier electron densities (FEDs) helps in predicting the most probable sites for electrophilic and nucleophilic attacks.

In the context of the degradation of bisphenol A (BPA), of which this compound is a degradation product, calculations of FEDs have been used to predict favorable reaction sites. gdut.edu.cnresearchgate.net For instance, the site with the highest value of 2FEDHOMO^2 is predicted to be the most susceptible to electrophilic attack, such as by hydroxyl radicals. gdut.edu.cn This type of analysis has been applied to understand the cleavage of the piperazinyl ring in ciprofloxacin (B1669076) and the S–N bond in sulfanilamide. gdut.edu.cn

Modeling of Transition States and Intermediates in Degradation and Synthesis

Computational modeling allows for the investigation of transition states and intermediates that are often difficult to detect experimentally. This is crucial for understanding the mechanisms of both the synthesis and degradation of chemical compounds.

For example, in the degradation of BPA, several intermediates have been identified, including this compound. researchgate.netresearchgate.net Computational studies can model the formation of these intermediates and the subsequent reaction steps. One proposed pathway for BPA degradation involves the cleavage of a benzene (B151609) ring to form this compound and p-benzenediol. researchgate.net Subsequently, this compound can be dehydrated to form 4-(prop-1-en-2-yl)phenol or oxidized to 1-(4-hydroxyphenyl)ethanone. researchgate.net

The oxidation of this compound can lead to a ring-opening reaction, ultimately resulting in the formation of smaller molecules. researchgate.net Computational modeling can help to determine the energy barriers associated with these different pathways, providing insights into the most likely degradation routes. In the context of synthesis, computational models can be used to explore the reaction mechanisms involved in the formation of this compound and related compounds.

Molecular Dynamics Simulations and Intermolecular Interactions (e.g., Hirshfeld surface analysis)

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. arxiv.org Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures. researchgate.netdoaj.orgresearchgate.net

While specific MD simulations or Hirshfeld surface analyses for this compound were not found, these techniques are highly applicable to understanding its solid-state structure and interactions with other molecules in various environments.

Cheminformatics and Data-Driven Analysis in Compound Characterization and Design

Cheminformatics and data-driven analysis play a pivotal role in the characterization and design of chemical compounds, including this compound. These computational approaches utilize molecular descriptors and structural information to predict physicochemical properties, biological activities, and potential toxicities, thereby guiding research and development efforts in a more efficient and targeted manner.

The characterization of this compound through cheminformatics involves the calculation of various molecular descriptors. These descriptors, derived from the compound's two-dimensional and three-dimensional structures, provide quantitative insights into its chemical nature. Key identifiers and computed properties for this compound are summarized below.

| Identifier/Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H12O2 | PubChem |

| SMILES | CC(C)(C1=CC=C(C=C1)O)O | PubChem |

| InChI | InChI=1S/C9H12O2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,10-11H,1-2H3 | PubChem |

| InChIKey | PMZXHWXCHFTBFZ-UHFFFAOYSA-N | PubChem |

| Molecular Weight | 152.19 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

Furthermore, computational methods are instrumental in predicting the potential biological activity and toxicity of metabolites. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. wisdomlib.orgresearchgate.net For phenol (B47542) derivatives and bisphenol analogues, QSAR models have been developed to predict various endpoints, including endocrine-disrupting potential. nih.govnih.gov These models can be used to screen large databases of compounds and prioritize them for further experimental testing. While specific QSAR studies focusing solely on this compound are not extensively documented, the principles are directly applicable. By analyzing its structural features in comparison to other known endocrine disruptors, its potential for hormonal activity can be estimated.

The design of new compounds with desired properties also benefits significantly from data-driven analysis. By understanding the structure-activity relationships within a class of compounds like phenols, medicinal chemists can rationally design new molecules with enhanced efficacy or reduced toxicity. For example, if a particular structural motif in this compound were identified as being associated with an undesirable effect, computational models could be used to explore modifications that mitigate this effect while preserving other desired properties.

The table below presents a selection of predicted data for this compound, illustrating the types of information that can be generated through cheminformatics tools.

| Property | Predicted Value/Classification | Prediction Tool/Methodology |

|---|---|---|

| Water Solubility | Highly soluble | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

| CYP2D6 Inhibitor | Yes | SwissADME |

| Human Intestinal Absorption | High | ADMETlab 2.0 |

| Blood-Brain Barrier Permeation | Yes | ADMETlab 2.0 |

| Ames Mutagenicity | Non-mutagen | ADMETlab 2.0 |

These predictions, while requiring experimental validation, are invaluable for the initial stages of compound assessment and design. They allow researchers to build a comprehensive profile of a molecule like this compound, guiding further investigation into its potential applications and biological implications. The integration of computational and experimental data is a powerful paradigm in modern chemical research, enabling a deeper understanding of chemical compounds and accelerating the discovery of new and improved molecules.

Research Applications of 4 2 Hydroxypropan 2 Yl Phenol in Chemical Science

Role as a Key Intermediate in Pharmaceutical Synthesis (e.g., Precursor for Olmesartan (B1677269), Betaxolol related compounds)

The utility of 4-(2-Hydroxypropan-2-yl)phenol and its derivatives as building blocks is particularly evident in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

A significant application is in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat hypertension. nih.gov While not a direct precursor, a closely related structure, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the manufacturing process of Olmesartan Medoxomil. researchgate.net The synthesis involves a multi-step process where this imidazole (B134444) derivative is N-alkylated. nih.gov The development of efficient and economically viable methods to produce this key intermediate is a subject of considerable research, aiming for high purity and yield.

Furthermore, phenolic compounds are foundational precursors for β-blockers like Betaxolol, which is used to treat glaucoma and hypertension. ntnu.nonih.gov The synthesis of (S)-betaxolol, the more potent enantiomer, involves key intermediates derived from substituted phenols. ntnu.no For instance, the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for (S)-betaxolol, starts from the commercially available 4-(2-hydroxyethyl)phenol, highlighting the importance of this class of phenolic compounds in building the core structure of such drugs. ntnu.no

Table 1: Role in Pharmaceutical Synthesis

| Pharmaceutical | Key Intermediate Derived From Phenolic Precursor | Therapeutic Class |

|---|---|---|

| Olmesartan Medoxomil | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate nih.gov | Antihypertensive |

Applications in Polymer Science and Advanced Materials

In the field of polymer science, this compound is investigated for its potential to enhance the properties and stability of various materials.

Polymers like polystyrene (PS) and polypropylene (B1209903) (PP) are susceptible to degradation from heat and oxidation. Phenolic compounds are well-known antioxidants and are often added to polymers to improve their stability. google.comspecialchem.com this compound has been specifically identified as a stabilizer for both polystyrene and polypropylene. biosynth.com Its mechanism of action is attributed to the ability of the phenolic group to act as a radical scavenger, interrupting the degradation process. Research into sterically hindered phenolic antioxidants bonded to polypropylene backbones has shown significant improvements in thermal-oxidative stability compared to commercial polymers containing small amounts of organic stabilizers. psu.eduresearchgate.net The effectiveness of these stabilizers is linked to their uniform distribution within the polymer matrix. psu.edu

The compound is also utilized in the conversion of phenols into adducts with polymers, which is a relevant process in plastics manufacturing. biosynth.com This process involves grafting the phenolic molecule onto the polymer backbone, which can modify the polymer's properties or incorporate specific functionalities. This approach creates polymer-bonded stabilizers, which have advantages such as low mobility and volatility, preventing their loss from the polymer matrix through diffusion or extraction. psu.edu

There is a growing interest in developing alternatives to traditional phenol-formaldehyde resins due to the toxicity of formaldehyde. nih.gov Natural phenols and their derivatives are being explored for creating new biocompatible and stable functional polymers. These bio-based polymers can serve as valuable alternatives to synthetic stabilizers in plastics used for applications like food packaging. mdpi.com The enzymatic polymerization of natural phenols is a promising route to produce these functional polymers, which can be incorporated into composites to enhance their properties. nih.govmdpi.com

Table 2: Applications in Polymer Science

| Application | Polymer System(s) | Function of this compound |

|---|---|---|

| Stabilization | Polystyrene, Polypropylene biosynth.com | Acts as an antioxidant to prevent thermal-oxidative degradation. psu.eduresearchgate.net |

| Adduct Formation | General Polymers | Covalently bonds to polymer chains to create polymer-bonded stabilizers with low volatility. biosynth.compsu.edu |

Development of Photoremovable Protecting Groups (PPGs) based on 4-(2-Hydroxypropan-2-yl)phenyl derivatives

Photoremovable protecting groups (PPGs), also known as photocages, are chemical moieties that can be cleaved from a molecule using light. wikipedia.org This technology allows for precise spatial and temporal control over the release of active substances like bioagents or acids. nih.gov The p-hydroxyphenacyl (pHP) group is a widely used PPG for caging phenols and other molecules. rsc.orgresearchgate.net The photochemistry of pHP derivatives is an active area of research, focusing on understanding the release mechanism, which often involves a photo-Favorskii rearrangement. researchgate.net While the core pHP structure is the primary focus, the development and study of its derivatives are crucial for fine-tuning properties like absorption wavelength and quantum yield. The investigation of derivatives based on the 4-(2-Hydroxypropan-2-yl)phenyl scaffold could offer new possibilities for creating PPGs with tailored characteristics for specific biological or chemical applications. rsc.org

Biocatalytic Pathways and Enantiopure Synthesis (utilization of enzymes in the production of related chiral compounds)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds. researchgate.netnih.govmdpi.com Chiral molecules are fundamental in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. pharmasalmanac.com

Enzymes operate under mild conditions with high selectivity (enantio-, regio-, and chemo-selectivity), which is highly advantageous for the synthesis of complex chiral intermediates for pharmaceuticals. nih.govmdpi.com The synthesis of chiral alcohols and amines, which are common structural motifs in APIs, is a major focus of biocatalysis research. nih.govnih.gov For example, enzymes like dehydrogenases are used in the stereoselective reduction of ketones to produce chiral alcohols. dergipark.org.tr This approach allows for the synthesis of single-enantiomer drugs, avoiding the need for difficult and costly separation of racemic mixtures. pharmasalmanac.com The principles of biocatalysis can be applied to substrates related to this compound to produce valuable chiral building blocks for the synthesis of advanced materials and pharmaceuticals.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Olmesartan |

| Olmesartan Medoxomil |

| Betaxolol |

| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate |

| 4-(2-(cyclopropylmethoxy)ethyl)phenol |

| 4-(2-hydroxyethyl)phenol |

| Polystyrene |

| Polypropylene |

| Phenol (B47542) |

| Formaldehyde |

Significance in Natural Product Chemistry and Chemophenetics (e.g., isolation from Pentaclethra macrophylla seeds as related compounds)

The exploration of natural products for novel chemical entities remains a cornerstone of chemical science. In this context, the study of phenolic compounds from plant sources is of significant interest due to their vast structural diversity and potential biological activities. While the direct isolation of this compound from the seeds of the African oil bean tree, Pentaclethra macrophylla, has not been explicitly documented in available literature, the phytochemical profile of this plant reveals a rich source of phenolic compounds, making it a subject of chemophenetic interest.

Chemophenetics, the study of the chemical variation and similarities between different plant taxa, can provide valuable insights into the biosynthetic pathways and evolutionary relationships of plants. The seeds of Pentaclethra macrophylla are known to contain a variety of bioactive compounds, including alkaloids, saponins (B1172615), flavonoids, and phenols. The presence of a diverse array of phenolic compounds in P. macrophylla underscores its potential as a source for further phytochemical investigation.

Of particular significance to the chemophenetics of Pentaclethra macrophylla is the isolation of a structurally related compound, 2-hydroxymethyl-5-(2-hydroxypropan-2-yl)phenol, from its stem bark. researchgate.net This discovery is noteworthy as it confirms the presence of the this compound moiety within the chemical constitution of the plant. The isolation of this related compound from a different part of the same plant suggests the possibility of shared biosynthetic pathways and the potential for this compound or its derivatives to be present in other tissues, including the seeds, albeit possibly in concentrations that have yet to be detected or reported.

Further research into the phytochemical composition of Pentaclethra macrophylla seeds is warranted to explore the full spectrum of its phenolic constituents. Such studies could potentially lead to the isolation of this compound or other novel related compounds, contributing to a deeper understanding of the chemophenetics of the Pentaclethra genus and providing new avenues for research in natural product chemistry.

Phytochemicals Identified in Pentaclethra macrophylla

| Compound Class | Specific Compounds/Findings | Plant Part | Reference |

| Phenols | General presence of phenols (0.02 – 0.75 mg/100g) | Seeds | |

| 2-hydroxymethyl-5-(2-hydroxypropan-2-yl)phenol | Stem Bark | researchgate.net | |

| Phenol, 2,4-bis(dimethylbenzyl) phenol, and 2,4-bis(dimethylbenzyl)-6-t-butylphenol (in fermented seeds) | Seeds | nih.gov | |

| Flavonoids | General presence of flavonoids (0.28 – 0.90 mg/100g) | Seeds | |

| Alkaloids | General presence of alkaloids (1.88 -8.96 mg/100g) | Seeds | |

| Saponins | General presence of saponins (0.22 – 4.96 mg/100g) | Seeds | |

| Tannins | General presence of tannins (3.0 x 10-3 – 0.49 mg/100g) | Seeds | |

| Diterpenoids | Secopentaclethrolide, Secopentaclethroside | Seeds | scirp.org |

| Alkaloids | Caffeoylputrescine | Seeds | scirp.org |

| Glycerol Derivatives | Glyceryl monotetracosanoate | Seeds | scirp.org |

Future Perspectives and Emerging Research Avenues for 4 2 Hydroxypropan 2 Yl Phenol

Development of Sustainable and Green Synthetic Approaches for the Compound and its Derivatives

The chemical industry is increasingly shifting towards sustainable and green synthetic methodologies to minimize environmental impact. For 4-(2-hydroxypropan-2-yl)phenol and its derivatives, research is focusing on biocatalysis and the use of renewable feedstocks. Biocatalysis, which employs enzymes or whole-cell microorganisms, offers high selectivity under mild reaction conditions, reducing energy consumption and waste generation. mdpi.comdrpress.org

One promising avenue is the use of oxygenating biocatalysts, such as cytochrome P450 enzymes, which can perform challenging C-H hydroxylation reactions with high precision. nih.gov This could enable the direct and selective synthesis of hydroxylated derivatives of this compound, which may have applications in pharmaceuticals and fine chemicals. springernature.com Furthermore, lignin, a major component of renewable biomass, is rich in phenolic units and represents a potential sustainable feedstock for producing structurally diverse phenols, including the backbone of this compound. rsc.org The development of efficient biocatalytic or chemocatalytic methods to convert lignin-derived building blocks into valuable compounds is a key area of future research. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Catalysts | Often based on strong Lewis acids (e.g., AlCl₃, FeCl₃) mt.com | Biocatalysts (enzymes, whole cells), photocatalysts mdpi.comnih.gov |

| Reaction Conditions | High temperatures and pressures | Mild temperatures and pressures |

| Solvents | Often volatile organic compounds | Water, ionic liquids, supercritical fluids |

| Feedstocks | Petroleum-based | Renewable biomass (e.g., lignin) rsc.org |

| Selectivity | Can be low, leading to byproducts | High chemo-, regio-, and stereoselectivity mdpi.com |

| Waste Generation | Significant | Minimized |

Advanced Mechanistic Investigations of Environmental Transformations and Fate

Understanding the environmental journey of this compound is crucial for assessing its ecological impact. As a known transformation product of Bisphenol A (BPA), its environmental presence is linked to the widespread use of this polymer precursor. ethz.ch Advanced analytical techniques are enabling more detailed investigations into its degradation pathways in various environmental compartments, including water and soil.